molecular formula C19H30Cl2N2O B143829 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride CAS No. 130260-18-3

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride

Cat. No. B143829
M. Wt: 373.4 g/mol
InChI Key: NEQTVCNLSWKWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride is a synthetic compound primarily used in scientific research. This compound is commonly referred to as THIQ. THIQ is a heterocyclic compound containing a quinolizine ring system. THIQ has been extensively studied for its potential use in various scientific applications.

Mechanism Of Action

THIQ acts as an agonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. Activation of the dopamine D3 receptor by THIQ leads to increased dopamine release, which can reinforce drug-seeking behavior.

Biochemical And Physiological Effects

THIQ has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, THIQ has been shown to increase the release of other neurotransmitters, including norepinephrine and serotonin. THIQ has also been shown to modulate the activity of ion channels, which can affect neuronal excitability.

Advantages And Limitations For Lab Experiments

THIQ has several advantages for use in laboratory experiments. It is a highly specific and potent agonist for the dopamine D3 receptor, which makes it useful for studying the role of this receptor in addiction and other behaviors. However, THIQ has some limitations, including its potential for off-target effects and its relatively short half-life.

Future Directions

There are several potential future directions for research involving THIQ. One area of interest is the development of more selective agonists for the dopamine D3 receptor, which could lead to improved understanding of the role of this receptor in addiction and other behaviors. Another area of interest is the use of THIQ in the development of novel treatments for addiction and other disorders. Finally, THIQ could also be used in the development of new imaging agents for studying the dopamine D3 receptor in vivo.

Synthesis Methods

THIQ can be synthesized through a variety of methods. One common method involves the reaction of 2-(1-piperidinyl)ethanol with 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine in the presence of a strong acid catalyst. This reaction produces THIQ as a dihydrochloride salt.

Scientific Research Applications

THIQ has been used in scientific research for a variety of applications. One common use of THIQ is in the study of addiction and drug abuse. THIQ has been shown to bind to and activate the dopamine D3 receptor, which is involved in the reward pathway of the brain. This activation can lead to increased dopamine release, which is associated with addictive behaviors.

properties

CAS RN

130260-18-3

Product Name

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride

Molecular Formula

C19H30Cl2N2O

Molecular Weight

373.4 g/mol

IUPAC Name

7-(2-piperidin-1-ylethoxy)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;dihydrochloride

InChI

InChI=1S/C19H28N2O.2ClH/c1-2-8-20(9-3-1)12-13-22-18-14-16-6-4-10-21-11-5-7-17(15-18)19(16)21;;/h14-15H,1-13H2;2*1H

InChI Key

NEQTVCNLSWKWGW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC3=C4C(=C2)CCCN4CCC3.Cl.Cl

Canonical SMILES

C1CCN(CC1)CCOC2=CC3=C4C(=C2)CCCN4CCC3.Cl.Cl

Other CAS RN

130260-18-3

synonyms

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)eth oxy)-, dihydrochloride

Origin of Product

United States

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